molecular formula C19H17BrN4O3S2 B2604174 3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393566-54-6

3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2604174
CAS No.: 393566-54-6
M. Wt: 493.39
InChI Key: QYZZTEKMHKVMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a 1,3,4-thiadiazole derivative characterized by a brominated benzamide moiety at position 2 of the thiadiazole ring and a sulfanyl-linked carbamoylmethyl-4-ethoxyphenyl group at position 4. The 3-bromobenzamide substituent introduces halogen bonding capabilities, while the 4-ethoxyphenyl group may enhance solubility and metabolic stability compared to purely lipophilic analogs.

Properties

IUPAC Name

3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3S2/c1-2-27-15-8-6-14(7-9-15)21-16(25)11-28-19-24-23-18(29-19)22-17(26)12-4-3-5-13(20)10-12/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZZTEKMHKVMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then functionalized with a bromine atom and further reacted with 4-ethoxyphenyl isocyanate to introduce the carbamoyl group. Finally, the benzamide moiety is attached through a coupling reaction with 3-bromobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary or secondary amines.

Scientific Research Applications

Antiviral Activity

Research indicates that thiadiazole derivatives, similar to 3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, exhibit promising antiviral properties. These compounds have shown efficacy against various viruses by inhibiting viral replication and interfering with viral entry mechanisms. For instance, studies have documented that modifications in the thiadiazole scaffold can enhance antiviral activity significantly, demonstrating potential against pathogens such as dengue virus and others .

Anti-inflammatory Potential

The compound's structure suggests possible anti-inflammatory properties. Preliminary studies have indicated that related compounds can modulate inflammatory pathways, potentially reducing cytokine release and improving conditions associated with chronic inflammation . This application is particularly relevant in the context of diseases like inflammatory bowel disease (IBD), where controlling inflammation is crucial for patient management.

Antimicrobial Properties

The presence of the thiadiazole moiety in the compound has been linked with antimicrobial activity. Compounds within this class have been evaluated for their effectiveness against a range of bacterial strains and fungi, showing significant inhibition of growth at various concentrations . This makes them suitable candidates for developing new antimicrobial agents amid rising antibiotic resistance.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of thiadiazole derivatives:

StudyFindings
Demonstrated antiviral activity against dengue virus with IC50 values in low micromolar range.Suggests potential for development as antiviral agents.
Evaluated anti-inflammatory effects in a zebrafish model of IBD.Indicated significant reduction in inflammation markers.
Investigated antimicrobial efficacy against multiple bacterial strains.Found effective inhibition, supporting further development as antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and bromine atom can play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Thiadiazole Substituents (Position 5) Benzamide Substituent (Position 2) Molecular Formula Key Properties/Activities References
Target Compound 5-({[(4-Ethoxyphenyl)carbamoyl]methyl}sulfanyl) 3-Bromobenzamide C₂₀H₁₈BrN₄O₃S₂ Hypothesized improved solubility due to ethoxy group -
2-Methyl-3-[(5-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-3,4-dihydroquinazolin-4-one (7A2) 5-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl} 2-Methylquinazolinone C₂₀H₁₅BrN₄O₂S₂ Yield: 59%; structural analog with reduced steric bulk
2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide 5-(4-Bromophenyl)sulfanyl 2-Benzoylaminoethyl C₁₅H₁₂BrN₃O₂S Crystal structure resolved; biological activity studied
2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide 5-[(4-Bromobenzyl)sulfanyl] 2-Bromobenzamide C₁₅H₁₀Br₂N₃OS₂ High halogen content for enhanced target binding
4-Bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 5-(Ethylsulfanyl) 4-Bromobenzamide C₁₁H₁₀BrN₃OS₂ Simpler structure; commercial availability noted

Physicochemical and Pharmacokinetic Insights

  • Solubility : The 4-ethoxyphenyl group introduces an electron-donating ethoxy moiety, likely enhancing aqueous solubility relative to lipophilic 4-bromophenyl or methylphenyl substituents (e.g., ).
  • Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized via nucleophilic substitution or condensation reactions, suggesting viable routes for the target’s preparation.

Crystallographic and Conformational Data

Compounds like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () adopt butterfly-shaped conformations, with thiadiazole rings forming dihedral angles (~46°). The target’s ethoxyphenyl group may induce distinct packing patterns or intramolecular hydrogen bonds, impacting bioavailability.

Biological Activity

3-bromo-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature concerning its biological activities, including antitumor effects, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H20BrN5O2S\text{C}_{18}\text{H}_{20}\text{BrN}_5\text{O}_2\text{S}

This structure features a thiadiazole moiety, which is known for its diverse biological activities. The presence of bromine and ethoxy groups contributes to its chemical reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Key findings include:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing thiadiazole rings have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo models .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, related compounds have demonstrated inhibitory effects on α-glucosidase, which is relevant for diabetes management. The IC50 values for these compounds ranged from 31.23 μM to 213.50 μM, showing promising results compared to standard inhibitors like acarbose .
  • Mechanistic Studies : Mechanistic investigations have revealed that such compounds can alter enzyme conformation and activity through various biochemical pathways. Fluorescence quenching and molecular docking studies suggest that these compounds bind effectively to active sites of target enzymes .

Case Study 1: Antitumor Effects

In a study focusing on the antitumor potential of thiadiazole derivatives, it was found that a related compound exhibited an IC50 of 12 μM against breast cancer cell lines. This suggests that modifications in the thiadiazole structure can enhance cytotoxicity against specific cancer types .

Case Study 2: Enzyme Inhibition

A series of benzamide derivatives were synthesized and screened for α-glucosidase inhibition. Among them, one derivative showed an IC50 of 0.35 μM, indicating high potency compared to traditional inhibitors . This highlights the potential of thiadiazole-containing benzamides in developing new therapeutic agents for managing diabetes.

Data Tables

Activity IC50 Value (μM) Reference
Antitumor (Breast)12
α-Glucosidase Inhibition0.35
General Enzyme Inhibition31.23 - 213.50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.